molecular formula C13H15NO3 B14030113 Methyl 3-(3-cyano-1-methoxypropyl)benzoate

Methyl 3-(3-cyano-1-methoxypropyl)benzoate

Cat. No.: B14030113
M. Wt: 233.26 g/mol
InChI Key: PTGQQPAZNXIPRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-cyano-1-methoxypropyl)benzoate typically involves the esterification of 3-(3-cyano-1-methoxypropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyano-1-methoxypropyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The benzoate ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various pathways .

Comparison with Similar Compounds

  • Methyl 3-(1-cyanoethyl)benzoate
  • Methyl 3-cyanobenzoate
  • Methyl 3-(chlorocarbonyl)benzoate

Comparison: Methyl 3-(3-cyano-1-methoxypropyl)benzoate is unique due to the presence of the methoxypropyl group, which imparts different chemical reactivity and biological activity compared to its analogs. For example, Methyl 3-(1-cyanoethyl)benzoate lacks the methoxy group, which may affect its solubility and reactivity in certain reactions .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 3-(3-cyano-1-methoxypropyl)benzoate

InChI

InChI=1S/C13H15NO3/c1-16-12(7-4-8-14)10-5-3-6-11(9-10)13(15)17-2/h3,5-6,9,12H,4,7H2,1-2H3

InChI Key

PTGQQPAZNXIPRD-UHFFFAOYSA-N

Canonical SMILES

COC(CCC#N)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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